p56ᶫᶜᵏ Autophosphorylation IC₅₀: The 7,8‑Dihydroxy Methyl Ester Delivers 0.2 µM Potency, 2.5‑Fold Superior to the Corresponding Carboxamide
In a direct head‑to‑head evaluation of bicyclic mimetics, methyl 7,8‑dihydroxyisoquinoline‑3‑carboxylate (compound 12) inhibited immunopurified p56ᶫᶜᵏ autophosphorylation with an IC₅₀ of 0.2 µM, whereas its direct structural analog 7,8‑dihydroxyisoquinoline‑3‑carboxamide (compound 13) showed an IC₅₀ of 0.5 µM under identical assay conditions [1]. The ester‑to‑amide replacement therefore results in a 2.5‑fold loss of potency, indicating that the methyl ester is a critical pharmacophoric element for optimal p56ᶫᶜᵏ engagement [1].
| Evidence Dimension | Inhibitory potency against p56lck autophosphorylation |
|---|---|
| Target Compound Data | IC₅₀ = 0.2 µM |
| Comparator Or Baseline | 7,8‑Dihydroxyisoquinoline‑3‑carboxamide (13): IC₅₀ = 0.5 µM |
| Quantified Difference | 2.5‑fold higher potency for the methyl ester |
| Conditions | Immunopurified p56lck autophosphorylation assay; ATP concentration not specifically reported; J Med Chem 1993 |
Why This Matters
For laboratories probing p56ᶫᶜᵏ‑dependent signaling, selecting the methyl ester over the carboxamide provides a 2.5‑fold potency advantage, directly reducing the compound quantity required and improving assay sensitivity.
- [1] Burke TR Jr, Lim B, Marquez VE, Li ZH, Bolen JB, Stefanova I, Horak ID. Bicyclic compounds as ring-constrained inhibitors of protein-tyrosine kinase p56lck. J Med Chem. 1993;36(4):425-432. PMID: 8474097. View Source
